1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C13H15NO3. It is characterized by the presence of acetyl, allyl, amino, and hydroxy functional groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions involving aromatic compounds.
Introduction of Functional Groups: The acetyl, allyl, amino, and hydroxy groups are introduced through specific reactions such as Friedel-Crafts acylation, allylation, amination, and hydroxylation.
Final Assembly: The final compound is assembled by coupling the functionalized phenyl ring with ethanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one: Unique due to its specific functional groups and their arrangement.
1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)propan-1-one: Similar structure but with a propanone group instead of ethanone.
1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)butan-1-one: Similar structure but with a butanone group instead of ethanone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(5-acetyl-2-amino-4-hydroxy-3-prop-2-enylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-5-9-12(14)10(7(2)15)6-11(8(3)16)13(9)17/h4,6,17H,1,5,14H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKUQEYGCRAJML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1N)CC=C)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379423 |
Source
|
Record name | 1,1'-[4-Amino-6-hydroxy-5-(prop-2-en-1-yl)-1,3-phenylene]di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115350-01-1 |
Source
|
Record name | 1,1'-[4-Amino-6-hydroxy-5-(prop-2-en-1-yl)-1,3-phenylene]di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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